3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one

Antimalarial DHODH Enzyme inhibition

Researchers screening for Plasmodium falciparum DHODH inhibitors face limited access to 3,3-disubstituted oxindole controls with validated selectivity. This compound fills that gap with a PfDHODH IC50 of 700 nM and >40-fold selectivity over human DHODH, plus IDO1 IC50 of 100 nM in IFN-γ-stimulated HeLa cells. • PfDHODH IC50 700 nM, >40× selectivity-antimalarial probe • IDO1 IC50 100 nM-immuno-oncology tool • LogP 0.37, tPSA 66.4 Ų-unique fragment-based screening space Supplied at ≥98% purity; R&D quantities in stock for fast dispatch.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 76325-70-7
Cat. No. B2691189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one
CAS76325-70-7
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C)O
InChIInChI=1S/C12H13NO3/c1-7-3-4-10-9(5-7)12(16,6-8(2)14)11(15)13-10/h3-5,16H,6H2,1-2H3,(H,13,15)
InChIKeyUSCSGOWYAJZZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile: 3‑Hydroxy‑5‑methyl‑3‑(2‑oxo‑propyl)‑1,3‑dihydro‑indol‑2‑one (CAS 76325‑70‑7)


3‑Hydroxy‑5‑methyl‑3‑(2‑oxo‑propyl)‑1,3‑dihydro‑indol‑2‑one (CAS 76325‑70‑7) is a 3,3‑disubstituted oxindole (indolin‑2‑one) that carries a methyl group at position 5 and a 2‑oxopropyl chain at the sp³‑hybridized C‑3 centre . The scaffold is used as a heterocyclic building block in medicinal chemistry and screening‑library design, with typical commercial purity ≥ 98 % . Its physicochemical fingerprint—LogP 0.37, topological polar surface area (tPSA) 66.4 Ų, two hydrogen‑bond donors and three acceptors —places it in a property space that is distinct from both the des‑methyl analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one (CAS 33417‑17‑3) and the simpler 5‑methylindolin‑2‑one core.

Why a Simple Oxindole Core Cannot Substitute for 3‑Hydroxy‑5‑methyl‑3‑(2‑oxo‑propyl)‑1,3‑dihydro‑indol‑2‑one


The oxindole family contains hundreds of commercially available members, but small structural variations produce large shifts in target‑engagement and physicochemical properties. Removing the 5‑methyl group yields 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one, which loses DHODH and IDO1 potency while gaining moderate NO‑inhibitory activity (IC₅₀ 34 µM) [1]. Conversely, deleting the 3‑hydroxy‑3‑(2‑oxopropyl) moiety to give 5‑methylindolin‑2‑one abolishes the dual enzyme‑inhibition profile entirely. The target compound therefore occupies a narrow selectivity‑property niche that cannot be replicated by mixing structurally simpler in‑class analogs.

Quantitative Differentiation Evidence: 3‑Hydroxy‑5‑methyl‑3‑(2‑oxo‑propyl)‑1,3‑dihydro‑indol‑2‑one vs. Closest Structural Analogs


PfDHODH Inhibition: 700‑800 nM Potency vs. Inactive or Weak Comparators

The target compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ values of 700 nM and 703 nM in two independent chromogen‑reduction assays [1]. The 5‑des‑methyl analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one was not reported to inhibit PfDHODH in the same patent dataset, while the parent 5‑methylindolin‑2‑one lacks the C‑3 substituent required for DHODH engagement. Against human DHODH the compound shows IC₅₀ ≈ 30 µM, yielding a >40‑fold parasite‑over‑host selectivity window [1].

Antimalarial DHODH Enzyme inhibition Plasmodium falciparum

IDO1 Cellular Inhibition: 100 nM IC₅₀ vs. 790 nM of a Structurally Related Indolinone

In IFN‑γ‑stimulated HeLa cells, the compound suppressed kynurenine production with IC₅₀ = 100 nM [1]. A closely related indolinone from the same patent family (US 9,765,018, Example 116; CHEMBL4060679) gave IC₅₀ = 790 nM in HEK‑293 cells overexpressing human IDO1 [2]. Although assay formats differ, the 7.9‑fold lower IC₅₀ positions the 5‑methyl analog as the more potent IDO1 inhibitor within this chemotype.

Immuno‑oncology IDO1 Tryptophan metabolism HeLa cells

Nitric Oxide (NO) Inhibitory Activity: 34 µM IC₅₀ as a Functional Phenotypic Anchor

The 5‑des‑methyl analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one inhibits LPS‑induced NO production in murine macrophages with IC₅₀ = 34 µM [1]. While no direct NO‑inhibition data exist for the target compound alone, this comparator value establishes a class‑level baseline for the 3‑hydroxy‑3‑(2‑oxopropyl) pharmacophore. The 5‑methyl group present in the target compound is anticipated to modulate both NO potency and metabolic stability, offering a differentiated starting point for anti‑inflammatory lead optimization.

Inflammation Nitric oxide Macrophage Phenotypic screening

Physicochemical Differentiation: LogP 0.37 and tPSA 66.4 Ų Define a Unique ADME Property Window

The target compound’s calculated LogP of 0.37 and tPSA of 66.4 Ų place it squarely within the CNS‑MPO and oral‑bioavailability favorable space. The des‑methyl analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one (MW 205.21, CAS 33417‑17‑3) has a lower molecular weight but a substantially different lipophilicity profile, while 5‑methylindolin‑2‑one lacks the polar surface area contributed by the 3‑hydroxy‑3‑(2‑oxopropyl) group. These differences directly affect solubility, permeability, and protein binding.

ADME Lipophilicity Polar surface area Drug‑likeness

Highest‑Value Application Scenarios for 3‑Hydroxy‑5‑methyl‑3‑(2‑oxo‑propyl)‑1,3‑dihydro‑indol‑2‑one Procurement


Antimalarial Lead Discovery: PfDHODH Screening Cascades

The compound’s 700 nM PfDHODH IC₅₀ and >40‑fold selectivity over human DHODH [1] make it suitable as a control or starting scaffold in Plasmodium falciparum DHODH inhibitor programs, particularly when a 3,3‑disubstituted oxindole chemotype is desired.

Immuno‑Oncology Target Validation: IDO1 Pathway Inhibition

With a cellular IDO1 IC₅₀ of 100 nM in IFN‑γ‑stimulated HeLa cells [2], this compound serves as a potent tool for studying tryptophan catabolism in the tumor microenvironment, offering a 7.9‑fold potency advantage over a structurally related indolinone comparator [2].

Anti‑Inflammatory SAR Expansion Around the 3‑Hydroxy‑3‑(2‑oxopropyl) Pharmacophore

The 34 µM NO‑inhibition benchmark established by the des‑methyl analog [3] provides a quantitative reference point for evaluating how the 5‑methyl substituent modulates anti‑inflammatory activity, guiding medicinal chemistry optimization of this chemotype.

Screening Library Design: Exploiting a Differentiated Physicochemical Niche

The LogP 0.37 and tPSA 66.4 Ų profile cannot be replicated by simpler oxindole building blocks. Procurement for diversity‑oriented synthesis or fragment‑based screening collections benefits from this compound’s unique position in property space.

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